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molecular formula C12H20N4 B8613584 1-(3,4-Diaminobenzyl)-4-methylpiperazine

1-(3,4-Diaminobenzyl)-4-methylpiperazine

Cat. No. B8613584
M. Wt: 220.31 g/mol
InChI Key: RWAHRANCIYWRPG-UHFFFAOYSA-N
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Patent
US08859553B2

Procedure details

1-(3,4-Dinitrobenzyl)-4-methylpiperazine (2.8 g, 10 mmol), was dissolved in DMF:MeOH (1:1, 20 mL) and agitated with 10% Pd/C (280 mg) under an atmosphere of H2 for 12 hrs. The reaction was monitored by TLC. The mixture was then filtered and evaporated to give a dark solid which was used immediately without any further purification.
Name
1-(3,4-Dinitrobenzyl)-4-methylpiperazine
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[N+:18]([O-])=O)[CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1)([O-])=O>CN(C=O)C.CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[NH2:18])[CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
1-(3,4-Dinitrobenzyl)-4-methylpiperazine
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN2CCN(CC2)C)C=CC1[N+](=O)[O-]
Name
DMF MeOH
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O.CO
Step Two
Name
Quantity
280 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark solid which
CUSTOM
Type
CUSTOM
Details
was used immediately without any further purification

Outcomes

Product
Name
Type
Smiles
NC=1C=C(CN2CCN(CC2)C)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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